7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one
Description
7-Fluoropyrido[2,3-b]pyrazin-3(4H)-one is a fluorinated heterocyclic compound belonging to the pyridopyrazinone family. Its core structure consists of a fused pyridine-pyrazinone ring system with a fluorine substituent at the C7 position.
Properties
Molecular Formula |
C7H4FN3O |
|---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
7-fluoro-4H-pyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C7H4FN3O/c8-4-1-5-7(10-2-4)11-6(12)3-9-5/h1-3H,(H,10,11,12) |
InChI Key |
SQGMMXVXYWYUKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=O)N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one typically involves multicomponent reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable fluorinated reagent in the presence of a catalyst can yield the desired compound . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-b]pyrazine oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Scientific Research Applications
7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-Fluoropyrido[2,3-b]pyrazin-3(4h)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites. Additionally, its heterocyclic structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Pharmacological Data of Selected Derivatives
Key Observations :
Structural and Physicochemical Properties
Fluorine’s small atomic radius and high electronegativity influence the compound’s conformational flexibility and intermolecular interactions.
Table 2: Predicted Collision Cross Section (CCS) of Pyridopyrazinone Derivatives
| Compound | Adduct | Predicted CCS (Ų) | Reference |
|---|---|---|---|
| 6-Amino derivative | [M+H]+ | 130.2 | |
| 6-Chloro derivative | [M+H]+ | 134.7 | |
| 7-Fluoro derivative | Not available | Inferred lower CCS | — |
Analysis :
- The 6-chloro derivative exhibits a higher CCS than the 6-amino analog, likely due to chlorine’s larger size and polarizability.
Toxicity Considerations :
- Amino-substituted derivatives (e.g., 2-aminopyrido[2,3-b]pyrazin-3(4H)-one) are classified as acute toxins with skin/eye irritation hazards .
- Fluorine’s introduction may mitigate toxicity compared to bulkier halogens (e.g., chlorine) by reducing reactive metabolite formation.
Future Research Needs :
- Empirical determination of IC50 values for AKR1B1 inhibition.
- Comparative antioxidant assays (e.g., DPPH, ORAC) to validate SAR hypotheses.
- In vivo toxicity and pharmacokinetic profiling.
This derivative underscores the importance of strategic halogenation in drug design, bridging gaps between potency, stability, and safety in diabetic therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
